
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid is a chemical compound with the molecular formula C8H6N4O2S and a molecular weight of 222.23 g/mol. This compound features a benzoic acid moiety substituted with a tetrazole ring, which is known for its diverse chemical and biological properties.
準備方法
The synthesis of benzoic acid, 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- typically involves a multi-step process. One common method includes the reaction of a benzoic acid derivative with a tetrazole precursor under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound’s tetrazole ring is of interest in the study of enzyme inhibitors and receptor antagonists.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of benzoic acid, 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
類似化合物との比較
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic Acid can be compared to other tetrazole-containing compounds, such as:
4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but different substitution pattern.
5-Mercapto-1H-tetrazole-1-acetic acid: Contains a mercapto group instead of a thioxo group.
Propoxycarbazone sodium salt: A different functional group but also contains a tetrazole ring.
The uniqueness of benzoic acid, 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
15909-66-7 |
|---|---|
分子式 |
C8H6N4O2S |
分子量 |
222.23 g/mol |
IUPAC名 |
3-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-6(4-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) |
InChIキー |
FZLLHXXADRILOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=S)N=NN2)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)N2C(=S)N=NN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B1652619.png)
![2-Propanol, 1-[bis(phenylmethyl)amino]-3-phenoxy-](/img/structure/B1652622.png)
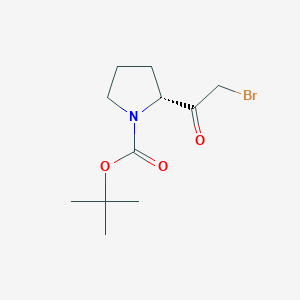
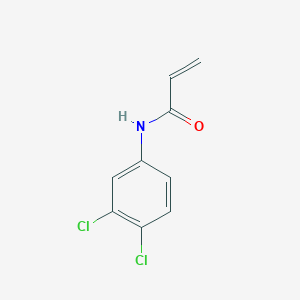

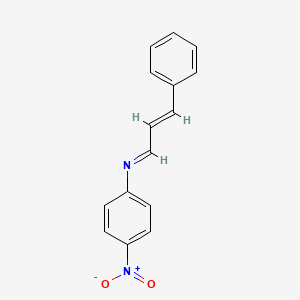
![exo-cis-(+/-)-1-(N-tert.-butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B1652628.png)

![[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B1652633.png)
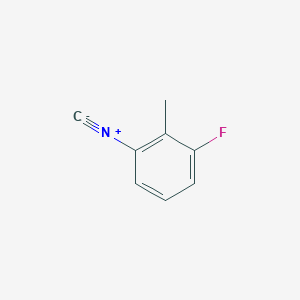

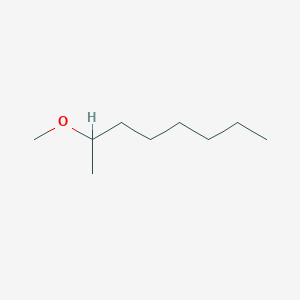

![(NE)-N-[(3-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1652641.png)
